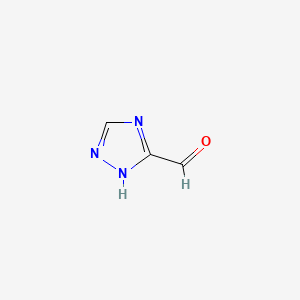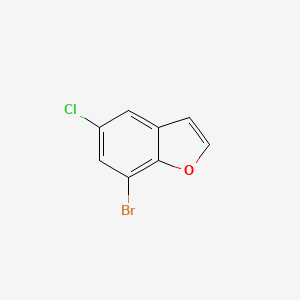
3-Bromo-5-fluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C₆H₄BrFS. It is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorobenzenethiol typically involves the introduction of bromine and fluorine atoms onto a benzene ring, followed by the addition of a thiol group. One common method is the halogenation of a benzene derivative, followed by thiolation. For example, starting with 3-bromo-5-fluorobenzene, the thiol group can be introduced using thiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluorobenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction to modify the thiol group or other substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced thiol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and interaction with specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluorobenzonitrile: Similar structure but with a nitrile group instead of a thiol group.
3-Bromo-5-fluorobenzene: Lacks the thiol group, making it less reactive in certain contexts.
3-Bromo-5-fluorophenol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
3-Bromo-5-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms along with a thiol group.
Propiedades
IUPAC Name |
3-bromo-5-fluorobenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVUNSZTZDPBEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625551 |
Source


|
| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179161-18-3 |
Source


|
| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














